BenchChemオンラインストアへようこそ!

Type A Allatostatin I acetate

juvenile hormone inhibition allatostatin family ED50 ranking

Type A Allatostatin I acetate (free base CAS 123209-95-0) is the acetate salt form of the canonical tridecapeptide Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH₂, originally isolated from the corpora allata of the cockroach Diploptera punctata. It belongs to the A-type allatostatin family characterised by the conserved C-terminal Y/FXFGL-amide motif and acts as a pleiotropic neuropeptide inhibitor of juvenile hormone (JH) biosynthesis, feeding behaviour, and visceral muscle contraction in insects.

Molecular Formula C63H98N18O18
Molecular Weight 1395.6 g/mol
Cat. No. B14760998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameType A Allatostatin I acetate
Molecular FormulaC63H98N18O18
Molecular Weight1395.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)N.CC(=O)O
InChIInChI=1S/C61H94N18O16.C2H4O2/c1-32(2)24-41(51(64)86)72-49(84)29-68-53(88)43(26-36-12-8-7-9-13-36)73-50(85)30-69-54(89)44(27-37-16-18-38(81)19-17-37)77-58(93)42(25-33(3)4)76-56(91)39(14-10-22-67-61(65)66)75-57(92)40(20-21-47(63)82)74-52(87)35(6)71-48(83)28-70-55(90)45(31-80)78-59(94)46-15-11-23-79(46)60(95)34(5)62;1-2(3)4/h7-9,12-13,16-19,32-35,39-46,80-81H,10-11,14-15,20-31,62H2,1-6H3,(H2,63,82)(H2,64,86)(H,68,88)(H,69,89)(H,70,90)(H,71,83)(H,72,84)(H,73,85)(H,74,87)(H,75,92)(H,76,91)(H,77,93)(H,78,94)(H4,65,66,67);1H3,(H,3,4)/t34-,35-,39-,40-,41-,42-,43-,44-,45-,46-;/m0./s1
InChIKeyRFKWRKJZYLOIRY-DUSDMSLWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Type A Allatostatin I Acetate – Endogenous Insect Neuropeptide for Juvenile Hormone Inhibition Research


Type A Allatostatin I acetate (free base CAS 123209-95-0) is the acetate salt form of the canonical tridecapeptide Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH₂, originally isolated from the corpora allata of the cockroach Diploptera punctata [1]. It belongs to the A-type allatostatin family characterised by the conserved C-terminal Y/FXFGL-amide motif and acts as a pleiotropic neuropeptide inhibitor of juvenile hormone (JH) biosynthesis, feeding behaviour, and visceral muscle contraction in insects [2]. The acetate counterion form provides enhanced lyophilised cake handling and reduced assay interference compared to the more common trifluoroacetate (TFA) salt preparations widely encountered in the peptide supply chain [3].

Why Type A Allatostatin I Acetate Cannot Be Replaced by Other Allatostatin Family Members or Generic Analogs


The Dippu-allatostatin family comprises 13 structurally related peptides that share a common C-terminal FGL-amide motif yet exhibit dramatically divergent potency, with ED₅₀ values spanning four orders of magnitude—from 0.014 nM (Dippu-AST 2) to 107 nM (Dippu-AST 1, i.e., Type A Allatostatin I) in the same corpora allata assay system [1]. Furthermore, A-type, B-type, and C-type allatostatins are encoded by distinct genes, activate different GPCR subtypes, and elicit non-overlapping physiological response profiles across feeding, gut motility, and JH biosynthesis [2]. The acetate salt form additionally differs from the TFA salt in lyophilised cake quality, residual acidity, and cell-based assay compatibility [3]. These molecular, pharmacological, and formulation-level divergences mean that substituting one allatostatin peptide for another—or one salt form for another—without matching the exact sequence and counterion introduces uncontrolled variability that can confound dose-response relationships and inter-study reproducibility.

Quantitative Differentiation Evidence for Type A Allatostatin I Acetate Selection


JH Biosynthesis Inhibitory Potency Tier Within the Dippu-AST Family

Type A Allatostatin I (Dippu-AST 1) occupies a specific potency tier within the 13-member Dippu-AST peptide family. In a head-to-head in vitro JH biosynthesis assay using corpora allata from D. punctata, Dippu-AST 1 exhibited an ED₅₀ of 107 nM, whereas Dippu-AST 2 achieved an ED₅₀ of 0.014 nM—a ~7,600-fold potency difference within the same assay [1]. This establishes that Dippu-AST 1 is not a high-potency outlier but rather a moderate-affinity endogenous ligand, making it appropriate for studies requiring a physiologically representative native peptide rather than supraphysiologically potent family members.

juvenile hormone inhibition allatostatin family ED50 ranking

Developmental Stage-Dependent Sensitivity and Physiological IC₅₀ in Native Tissue

The sensitivity of D. punctata corpora allata to Type A Allatostatin I (ASAL) varies dramatically across the female reproductive cycle. At day 6 post-moult, corresponding to choriogenesis preparation, ASAL achieves a physiological IC₅₀ of approximately 0.1 nM, with ~90% inhibition of JH biosynthesis at 10 nM [1]. In contrast, glands from recently moulted females show only 30–40% inhibition at 10 nM, and day-5 glands at peak spontaneous JH synthesis exhibit less than 10% inhibition at the same concentration [1]. This dynamic sensitivity range of >100-fold within the same species contrasts with the fixed receptor affinity of simplified pentapeptide analogs, which lack the N-terminal address sequence that modulates tissue- and stage-specific receptor interactions.

allatostatin sensitivity corpora allata reproductive cycle

Cross-Species Functional Activity with Quantified Potency Differential

Type A Allatostatin I demonstrates functional JH biosynthesis inhibition across evolutionarily distant cockroach species, but with a substantial potency shift. In its native D. punctata system, ASAL exhibits an IC₅₀ of ~0.1 nM [1]. When tested against corpora allata from virgin female Periplaneta americana, the same peptide (APSGAQRLYGFGL-amide) produced an ED₅₀ of approximately 6.9 × 10⁻⁸ M (69 nM), representing a ~690-fold rightward potency shift [2]. This cross-species differential is quantitatively documented and mechanistically linked to differences in receptor sequence and expression, providing a benchmark for studies leveraging heterologous receptor systems.

cross-species pharmacology Periplaneta americana allatostatin receptor

Acetate Counterion Advantage Over TFA Salt in Handling and Assay Compatibility

Type A Allatostatin I is commercially supplied as the acetate salt (molecular weight 1395.55 Da; formula C₆₃H₉₈N₁₈O₁₈) at a purity of 99.95% . The acetate counterion offers distinct practical advantages over the more common trifluoroacetate (TFA) salt form: acetate salts typically produce denser, more handleable lyophilised cakes compared to the electrostatic 'fluffy' powders of TFA salts, and they eliminate residual TFA interference in cellular proliferation assays and infrared spectroscopy [1]. Solubility in DMSO at 10 mM (with sonication recommended) enables direct preparation of concentrated stock solutions suitable for in vitro pharmacology, without the pH adjustment necessitated by acidic TFA counterions .

peptide formulation counterion selection acetate vs TFA

Pleiotropic Inhibition of Feeding, Gut Motility, and Enzyme Secretion Beyond JH Biosynthesis

Type A Allatostatin I exerts pleiotropic effects beyond JH biosynthesis inhibition. In Blattella germanica, synthetic allatostatins of the YXFGLamide group—including Type A Allatostatin I—inhibit hindgut motility, activate midgut α-amylase secretion, and suppress food consumption when injected [1]. In Diploptera punctata, Allatostatin I specifically inhibited proctolin-induced increases in hindgut contraction, with this myoinhibitory effect absent in antennal pulsatile organ muscle, demonstrating tissue-selective modulation [2]. This multi-target physiological profile distinguishes the full-length endogenous peptide from synthetic minimal pentapeptide analogs (e.g., Tyr-Xaa-Phe-Gly-Leu-NH₂; IC₅₀ 0.13 μM) that are optimised exclusively for JH inhibition in vitro but lack the N-terminal address sequence required for differential receptor subtype engagement across tissues [3].

feeding inhibition gut motility alpha-amylase pleiotropic neuropeptide

Optimal Research and Industrial Application Scenarios for Type A Allatostatin I Acetate


Calibrating Native Allatostatin Receptor Pharmacology in Orthologous Insect GPCR Systems

Type A Allatostatin I acetate serves as the authentic endogenous reference ligand for establishing baseline pharmacological parameters (ED₅₀, IC₅₀, Kd) of Type A AlstR across insect species. Its documented ED₅₀ of 107 nM in D. punctata and ED₅₀ of ~69 nM in P. americana [3] provide cross-species calibration benchmarks essential for validating heterologous receptor expression systems and screening novel peptidomimetic candidates.

Stage-Dependent Endocrine Regulation Studies Requiring Dynamic Sensitivity Profiling

The >100-fold sensitivity range of corpora allata to Type A Allatostatin I across the D. punctata reproductive cycle (IC₅₀ ~0.1 nM at peak sensitivity vs. minimal inhibition at day 5) makes this peptide indispensable for studies dissecting developmental stage-dependent regulation of JH biosynthesis. Truncated analogs lacking the N-terminal address sequence cannot reproduce this dynamic receptor engagement profile.

Insect Gut-Brain Axis and Feeding Regulation Research

For experiments investigating the coordinated regulation of feeding, gut motility, and digestive enzyme secretion by allatostatinergic signaling, the full-length tridecapeptide is required. Its demonstrated ability to inhibit hindgut contraction, suppress food consumption, and activate midgut α-amylase secretion in Blattella germanica [3] enables integrated physiological studies that JH-selective minimal analogs cannot support.

High-Reproducibility In Vitro Pharmacology Requiring Acetate Salt Consistency

The acetate salt form at 99.95% purity with defined DMSO solubility (10 mM) provides the formulation consistency required for reproducible dose-response experiments. Elimination of residual TFA counterion avoids pH perturbation of assay media, interference with cellular proliferation readouts, and IR spectral artifacts in secondary structure analysis [3], directly addressing common sources of inter-laboratory variability in peptide pharmacology.

Quote Request

Request a Quote for Type A Allatostatin I acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.